1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride typically involves the reduction of quinoxaline derivatives. One common method includes the hydrogenation of quinoxaline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position of the nitrogen atoms.
Quinoxaline: The fully aromatic counterpart of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride.
1,2,3,4-Tetrahydroquinoline: Another related compound with a similar tetrahydro structure.
Uniqueness
This compound is unique due to its specific amine substitution at the 6-position, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H14Cl3N3 |
---|---|
Molecular Weight |
258.6 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoxalin-6-amine;trihydrochloride |
InChI |
InChI=1S/C8H11N3.3ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;;;/h1-2,5,10-11H,3-4,9H2;3*1H |
InChI Key |
MEGHIBRNORPDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.